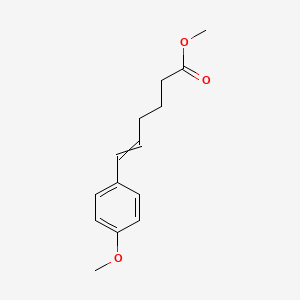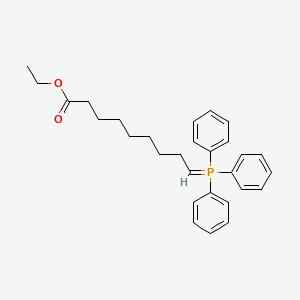
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate is a chemical compound known for its unique structure and properties It is a derivative of phosphorane, characterized by the presence of a triphenylphosphoranylidene group attached to a nonanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide from the corresponding phosphonium salt. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a nucleophile and a suitable solvent, such as tetrahydrofuran or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines. Substitution reactions can lead to a variety of products depending on the nucleophile involved.
Applications De Recherche Scientifique
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate involves the formation of a phosphonium ylide, which can react with carbonyl compounds to form alkenes. The molecular targets and pathways involved depend on the specific application and the nature of the reactants. In biological systems, its derivatives may interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- Ethyl (triphenylphosphoranylidene)acetate
- (Carbethoxymethylene)triphenylphosphorane
Uniqueness
Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence its reactivity and the types of products formed in chemical reactions. Its unique properties make it valuable in specific synthetic applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
135924-65-1 |
|---|---|
Formule moléculaire |
C29H35O2P |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
ethyl 9-(triphenyl-λ5-phosphanylidene)nonanoate |
InChI |
InChI=1S/C29H35O2P/c1-2-31-29(30)24-16-5-3-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28/h7-15,18-23,25H,2-6,16-17,24H2,1H3 |
Clé InChI |
WHLYEGBRWDNKKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
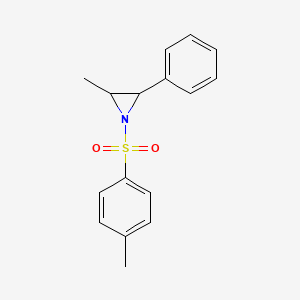
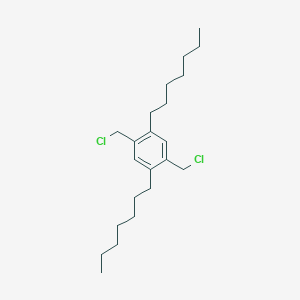
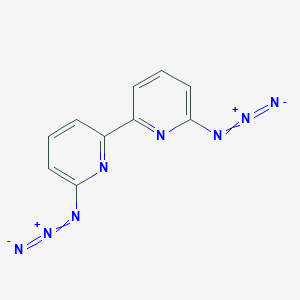
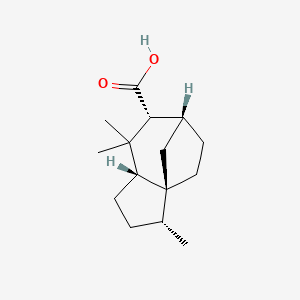
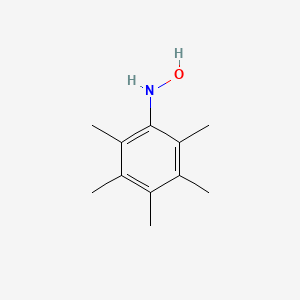
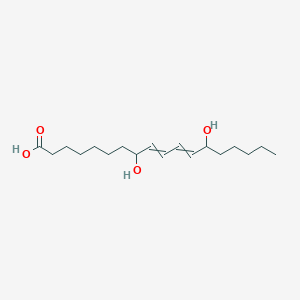
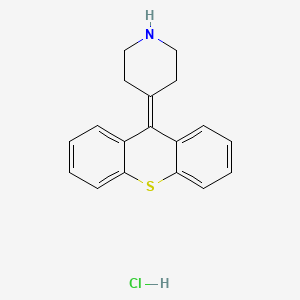
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)

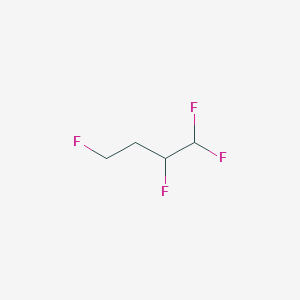
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)
